![molecular formula C16H17ClFN3OS B4855306 N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B4855306.png)
N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide, commonly known as CFPT, is a compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
CFPT exerts its biological effects through the modulation of various molecular targets, including neurotransmitter receptors, ion channels, and enzymes. For example, CFPT has been shown to act as a partial agonist of the serotonin 5-HT1A receptor, leading to the modulation of serotonin signaling in the brain. CFPT has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A, leading to potential therapeutic applications for depression and anxiety.
Biochemical and Physiological Effects
CFPT has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter signaling, the inhibition of enzyme activity, and the inhibition of cancer cell growth. CFPT has also been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CFPT has several advantages for use in lab experiments, including its high purity and availability, its broad range of biological activities, and its potential for use in drug discovery. However, CFPT also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on CFPT, including further studies on its mechanism of action, its potential therapeutic applications, and its toxicity. Additionally, CFPT could be further studied for its potential use in drug discovery, as it has been shown to have a broad range of biological activities. CFPT could also be studied in combination with other compounds to determine potential synergistic effects and enhance its therapeutic potential.
Scientific Research Applications
CFPT has been studied for its potential use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, CFPT has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin 5-HT1A receptor, leading to potential therapeutic applications for anxiety and depression. In cancer research, CFPT has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for future anticancer drug development. CFPT has also been studied for its potential use in drug discovery, as it has been shown to have a broad range of biological activities.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c17-14-10-12(3-4-15(14)18)19-16(23)21-7-5-20(6-8-21)11-13-2-1-9-22-13/h1-4,9-10H,5-8,11H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKHWQTWTYHVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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